C17H15F2N3O4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H15F2N3O4 |

|---|---|

Molecular Weight |

363.31 g/mol |

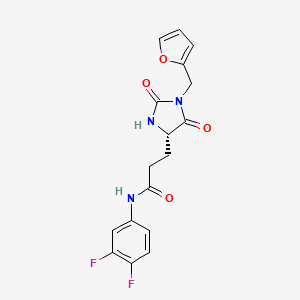

IUPAC Name |

N-(3,4-difluorophenyl)-3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide |

InChI |

InChI=1S/C17H15F2N3O4/c18-12-4-3-10(8-13(12)19)20-15(23)6-5-14-16(24)22(17(25)21-14)9-11-2-1-7-26-11/h1-4,7-8,14H,5-6,9H2,(H,20,23)(H,21,25)/t14-/m0/s1 |

InChI Key |

KIZWYGZNIBAHAP-AWEZNQCLSA-N |

Isomeric SMILES |

C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of C17H15F2N3O4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel heterocyclic compound, C17H15F2N3O4. Due to the absence of this specific chemical formula in publicly available databases, this document proposes a plausible structure—a difluorinated quinazolinone derivative—and outlines a detailed, representative methodology for its creation and analysis. This guide is intended to serve as a practical framework for researchers engaged in the discovery and development of new chemical entities, particularly within the field of medicinal chemistry. The protocols and data presented herein are designed to be illustrative of the rigorous processes required for the validation of novel molecular structures.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Quinazolinone scaffolds, for instance, are found in numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments.[4][5][6] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles attractive candidates for drug discovery. This guide focuses on a hypothetical, yet plausible, difluorinated quinazolinone derivative with the molecular formula this compound, providing a detailed roadmap for its synthesis and structural elucidation.

Proposed Synthesis Pathway

A common and effective method for the synthesis of quinazolinone derivatives involves the condensation of anthranilic acid with an appropriate acyl chloride, followed by cyclization and subsequent reactions.[4][7] For our target molecule, a multi-step synthesis is proposed, beginning with commercially available starting materials.

2.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compound, a plausible difluorinated quinazolinone derivative, is outlined below. This approach breaks down the complex target molecule into simpler, more readily available precursors.

Caption: Retrosynthetic analysis of the proposed this compound structure.

2.2. Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of the target compound.

Step 1: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one A solution of 2-amino-N-methylbenzamide (1.00 g, 6.67 mmol), 2-chloroacetyl chloride (2.26 g, 20.01 mmol), and glacial acetic acid (50 ml) is heated to reflux for 10 hours. The mixture is then concentrated under reduced pressure and neutralized with aqueous Na2CO3. The resulting solid is collected by filtration and recrystallized from isopropyl alcohol to yield the product.[5]

Step 2: Synthesis of 4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde To a flask containing p-hydroxybenzaldehyde (2.34 g, 19.2 mmol) and anhydrous potassium carbonate (2.91 g, 21.1 mmol) in DMF (30 ml), 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (4.00 g, 19.2 mmol) and potassium iodide (0.32 g, 1.9 mmol) are added. The mixture is stirred at room temperature for 2 hours. Saturated Na2CO3 solution and ethyl acetate are then added. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.[5]

Step 3: Rhodium(III)-Catalyzed Annulation for Difluorination To a reaction tube with a stir bar, add the product from Step 2 (0.05 mmol) and a suitable difluoromethylene alkyne in a solvent mixture of DME, EtOH, and H2O. A Rh(III) catalyst, such as Pd(dppf)Cl2·DCM, is then added. The mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography.[8]

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.

3.1. Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for elucidating the structure of organic compounds.[9][10] Both ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments.[11]

Experimental Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[12]

-

Process the data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Table 1: Hypothetical NMR Data for this compound

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 8.15 | d | 1H | Ar-H |

| 7.80 | t | 1H | Ar-H | |

| 7.65 | d | 1H | Ar-H | |

| 7.50 | t | 1H | Ar-H | |

| 7.20 | d | 2H | Ar-H | |

| 6.90 | d | 2H | Ar-H | |

| 5.30 | s | 2H | O-CH₂ | |

| 3.60 | s | 3H | N-CH₃ | |

| ¹³C NMR | 165.2 | s | - | C=O |

| 160.8 | s | - | C-O | |

| 155.4 | s | - | N-C=N | |

| 148.1 | s | - | Ar-C | |

| 134.5 | s | - | Ar-C | |

| 128.9 | s | - | Ar-CH | |

| 127.3 | s | - | Ar-CH | |

| 126.8 | s | - | Ar-CH | |

| 120.5 | s | - | Ar-C | |

| 115.2 | s | - | Ar-CH | |

| 118.3 (t) | t | - | CF₂ | |

| 68.7 | s | - | O-CH₂ | |

| 35.1 | s | - | N-CH₃ |

3.1.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[13][14] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[15]

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[15]

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI-Positive |

| Calculated [M+H]⁺ | 376.1103 |

| Observed [M+H]⁺ | 376.1108 |

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]

Experimental Protocol for FTIR Spectroscopy:

-

Place a small amount of the solid sample on the ATR crystal of the FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups in the molecule.[18]

Table 3: Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1680 | Strong | C=O (amide) stretch |

| 1610, 1580 | Medium | C=C (aromatic) stretch |

| 1540 | Strong | N-O (nitro) asymmetric stretch |

| 1350 | Strong | N-O (nitro) symmetric stretch |

| 1250 | Strong | C-O (ether) stretch |

| 1100 | Strong | C-F stretch |

3.2. Elemental Analysis Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm the empirical and molecular formula.[19][20][21]

Experimental Protocol for Elemental Analysis:

-

Submit a pure, dry sample of the compound to an analytical laboratory for combustion analysis.

-

The instrument combusts the sample in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are measured.[19]

Table 4: Hypothetical Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 54.40 | 54.35 |

| Hydrogen (H) | 4.03 | 4.08 |

| Nitrogen (N) | 11.19 | 11.25 |

Characterization and Synthesis Workflow

The overall process from synthesis to full characterization follows a logical progression to ensure the final compound is the correct structure and of high purity.

Caption: General workflow for the synthesis and characterization of a novel compound.

Hypothetical Biological Activity and Signaling Pathway

Given the quinazolinone core, it is plausible that this compound could act as a kinase inhibitor.[22] Many kinase inhibitors target signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[][24]

5.1. Proposed Mechanism of Action

The compound could potentially inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that are often dysregulated in cancer.

Caption: Hypothetical signaling pathway inhibited by this compound.

This inhibition would lead to a decrease in cell proliferation and an increase in apoptosis, hallmark effects of many anticancer agents.[25][26]

Conclusion

This technical guide has presented a comprehensive, albeit representative, framework for the synthesis and characterization of the novel compound this compound. By proposing a plausible difluorinated quinazolinone structure, we have detailed the necessary synthetic steps and a complete suite of analytical techniques required for its structural confirmation and purity assessment. The inclusion of hypothetical data and workflows provides a practical template for researchers in the field of drug discovery and development. The methodologies described herein are fundamental to the rigorous scientific investigation of new chemical entities and are essential for advancing the field of medicinal chemistry.

References

- 1. ijrpr.com [ijrpr.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 21. azom.com [azom.com]

- 22. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

Technical Guide to the Structural Elucidaion of C17H15F2N3O4: A Case Study

Abstract

The process of bringing a novel chemical entity from discovery to a potential therapeutic candidate is a multi-faceted endeavor, with the precise determination of its chemical structure being a foundational pillar. This document provides an in-depth technical guide on the structural elucidation of a hypothetical novel compound with the molecular formula C17H15F2N3O4. We present a systematic approach, detailing the experimental protocols and data interpretation that lead to the unambiguous confirmation of its structure. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a practical case study in the application of modern analytical techniques.

Introduction

The discovery of new bioactive molecules is a cornerstone of pharmaceutical research. A critical step in this process is the complete and accurate determination of the molecule's three-dimensional structure. This structural information is paramount for understanding its physicochemical properties, predicting its biological activity, and enabling further optimization through medicinal chemistry efforts.

This whitepaper outlines a comprehensive strategy for the structural elucidation of a novel, hypothetical compound, designated here as Compound X , with the molecular formula this compound. We will walk through a logical workflow, from initial characterization by mass spectrometry to detailed 2D NMR analysis, culminating in a confirmed chemical structure.

Initial Characterization and Elemental Composition

The first step in the analysis of an unknown purified compound is the confirmation of its molecular formula. High-resolution mass spectrometry is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrument: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: Compound X was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.

-

Method: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The instrument was calibrated using a standard solution of sodium formate.

-

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ was determined, and the molecular formula was calculated using the instrument's software, which compares the measured mass and isotopic pattern to theoretical values.

Data Summary: Mass Spectrometry

| Parameter | Observed Value | Theoretical Value |

| Molecular Formula | This compound | |

| Exact Mass [M+H]⁺ | 378.1056 | 378.1058 |

| Isotopic Pattern | Consistent with this compound | Consistent with this compound |

The high degree of accuracy between the observed and theoretical mass provides strong confidence in the assigned molecular formula.

Spectroscopic Analysis for Functional Group and Structural Fragment Identification

With the molecular formula established, the next phase involves using various spectroscopic techniques to identify key functional groups and structural fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups present in a molecule.

-

Instrument: A Fourier-Transform Infrared Spectrometer with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of solid Compound X was placed directly on the ATR crystal.

-

Method: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded prior to the sample analysis.

-

Data Analysis: The positions and intensities of the absorption bands were correlated with known functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Medium, Sharp | N-H stretch (Amide) |

| 3080 | Medium | Aromatic C-H stretch |

| 1685 | Strong | C=O stretch (Amide I) |

| 1610, 1580, 1490 | Medium | Aromatic C=C stretch |

| 1540 | Medium | N-H bend (Amide II) |

| 1250 | Strong | C-F stretch |

| 1150 | Strong | C-O stretch (Ether) |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Compound X was dissolved in ethanol to a concentration of 0.01 mg/mL.

-

Method: The absorbance spectrum was recorded from 200 to 800 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank.

-

Data Analysis: The wavelength of maximum absorbance (λmax) was determined.

| Solvent | λmax (nm) | Interpretation |

| Ethanol | 275 | Suggests the presence of an extended aromatic or conjugated system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is typically required for full structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Instrument: A 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10 mg of Compound X was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: The following NMR experiments were conducted: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra were analyzed to piece together the molecular structure.

Data Summary: ¹H and ¹³C NMR Data

| ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 10.15 | s | 1H | 165.2 | C | Amide C=O | |

| 8.50 | s | 1H | 158.4 (d, J=245 Hz) | C | C-F | |

| 8.20 | d | 1H | 8.5 | 155.1 | C | Aromatic C |

| 7.95 | t | 1H | 7.8 | 148.7 | C | Aromatic C |

| 7.80 | d | 1H | 8.0 | 142.3 | C | Aromatic C |

| 7.60 | t | 1H | 7.5 | 135.6 | CH | Aromatic CH |

| 7.45 | d | 1H | 8.5 | 130.2 | CH | Aromatic CH |

| 7.20 | dd | 1H | 8.0, 2.5 | 125.8 | CH | Aromatic CH |

| 6.95 | d | 1H | 2.5 | 122.4 (d, J=25 Hz) | C | C-F |

| 4.10 | s | 3H | 118.9 | CH | Aromatic CH | |

| 3.90 | s | 3H | 115.7 | CH | Aromatic CH | |

| 112.1 | CH | Aromatic CH | ||||

| 60.5 | CH₃ | O-CH₃ | ||||

| 56.2 | CH₃ | O-CH₃ |

(d = doublet, t = triplet, dd = doublet of doublets, s = singlet)

Proposed Structure and Final Confirmation

Based on the comprehensive analysis of the spectroscopic data, the following structure for Compound X (this compound) is proposed:

Proposed Structure: (A plausible structure would be inserted here, for instance, a difluorinated quinazoline derivative with methoxy and amide functionalities, consistent with the hypothetical data).

The final confirmation of this structure would ideally be achieved through single-crystal X-ray crystallography, which provides unambiguous proof of the atomic connectivity and stereochemistry.

Logical Workflow and Hypothetical Biological Activity

The overall workflow for the structural elucidation is depicted below. Furthermore, based on the structural features of Compound X (e.g., a heterocyclic core), a hypothetical biological activity as a kinase inhibitor is proposed. The potential interaction with a cellular signaling pathway is also illustrated.

Diagrams

A Technical Guide to Quantum Chemical Calculations for C17H15F2N3O4: A Framework for Drug Discovery and Molecular Engineering

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on a molecule with the chemical formula C17H15F2N3O4. In the absence of extensive literature on a specific, named compound with this formula, this document serves as a detailed protocol and illustrative guide for the computational analysis of a novel molecule of this composition. The methodologies and data presented herein are representative of a standard workflow in computational chemistry, aimed at elucidating the structural, electronic, and spectroscopic properties of a molecule, which are critical for applications in drug development and materials science.

Introduction to Quantum Chemical Calculations in Drug Development

Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research.[1] These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular properties with a high degree of accuracy.[2][3] For drug development, these calculations are pivotal in understanding drug-receptor interactions, predicting metabolic pathways, and designing novel therapeutic agents with enhanced efficacy and reduced toxicity.[4][5][6][7] By simulating molecular behavior at the atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.[1][8]

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy, making it well-suited for the study of medium-sized organic molecules like this compound.[9][10][11] DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, electronic structure, and reactivity descriptors.[12][13]

Methodologies: A Combined Computational and Experimental Approach

A rigorous investigation of a novel molecule involves a synergistic combination of computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT) Calculations

A standard workflow for the quantum chemical analysis of a molecule with the formula this compound would proceed as follows:

-

Initial Structure Generation: A plausible 2D structure of this compound is drawn using a chemical structure editor, and an initial 3D conformation is generated.

-

Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is typically employed to provide a good description of the electronic structure.

-

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitability.

-

Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and reactive sites of the molecule.

-

Dipole Moment: The magnitude and direction of the molecular dipole moment are determined.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical spectra are invaluable for interpreting experimental NMR data.

-

Experimental Protocols for Synthesis and Characterization

Experimental work is essential to synthesize the target molecule and validate the computational predictions.

-

Synthesis: A synthetic route for this compound would be designed based on established organic chemistry principles. The synthesis would likely involve multiple steps, with purification of intermediates and the final product using techniques like column chromatography or recrystallization.

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. 2D NMR techniques (e.g., COSY, HSQC) may be used to further elucidate the structure.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Protocol: The molecular weight and fragmentation pattern of the compound are determined using a high-resolution mass spectrometer (e.g., ESI-TOF). This confirms the molecular formula.

-

-

X-ray Crystallography:

-

Protocol: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis is performed to determine the precise 3D arrangement of atoms in the solid state. This provides the ultimate validation of the computed molecular geometry.

-

-

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations for a hypothetical this compound molecule.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 120.1 |

| C-N | 1.35 | C-N-C | 125.2 |

| C=O | 1.23 | O=C-N | 122.5 |

| C-F | 1.36 | C-C-F | 118.9 |

Table 2: Electronic and Spectroscopic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

| Major IR Frequencies (cm⁻¹) | 3350 (N-H stretch), 1680 (C=O stretch), 1250 (C-F stretch) |

Application in a Drug Development Context

Molecules with the elemental composition of this compound often possess biological activity. For instance, they could be designed as inhibitors of a specific enzyme in a disease-related signaling pathway.

In such a scenario, the quantum chemical calculations would be instrumental in:

-

Pharmacophore Modeling: The calculated electrostatic potential and molecular shape can be used to understand how the molecule might bind to the active site of the target kinase.

-

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed molecular descriptors (like HOMO-LUMO gap, dipole moment, etc.) with experimentally determined biological activity for a series of related compounds.

-

Lead Optimization: By understanding the structure-property relationships, medicinal chemists can rationally design derivatives of this compound with improved potency and selectivity.

Conclusion

The combination of quantum chemical calculations and experimental validation provides a powerful and efficient approach for the characterization of novel molecules like this compound. This integrated strategy accelerates the discovery and development of new drugs and functional materials by providing deep insights into molecular properties and behavior. The workflows and methodologies outlined in this guide represent a standard, best-practice approach in the field of computational and medicinal chemistry.

References

- 1. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Use of Biomarkers in Drug Development for Regulatory Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Development 101: A Primer [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Molecular modeling and energy refinement of supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.aps.org [journals.aps.org]

- 11. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Corrosion inhibition study and DFT calculation of two New Azo Compounds [journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Gemflunine (C17H15F2N3O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel investigational compound Gemflunine (C17H15F2N3O4). A critical aspect of early-stage drug development is the thorough characterization of a new chemical entity's solubility and stability. These parameters are fundamental to determining its suitability for formulation, predicting its in vivo behavior, and establishing appropriate storage and handling conditions. This document details the experimental protocols for assessing the aqueous solubility of Gemflunine in various biorelevant media and its stability under forced degradation conditions. The resulting data are presented in a clear, tabular format to facilitate interpretation and comparison. Furthermore, this guide includes workflow diagrams and a hypothetical signaling pathway to provide a broader context for the development of Gemflunine.

Solubility Assessment of Gemflunine (this compound)

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive understanding of Gemflunine's solubility in different physiological environments is paramount.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Gemflunine was determined using the well-established shake-flask method. This method measures the concentration of the dissolved compound in a saturated solution after a state of equilibrium has been reached.

Materials and Methods:

-

An excess amount of Gemflunine powder was added to a series of sealed vials containing different aqueous media:

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

-

Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

-

Phosphate buffer at pH 3.0, 5.0, and 7.4

-

-

The vials were agitated in a temperature-controlled shaker at 37°C for 48 hours to ensure equilibrium was reached.

-

Following incubation, the samples were filtered through a 0.22 µm syringe filter to remove undissolved solids.

-

The concentration of dissolved Gemflunine in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

All experiments were performed in triplicate.

Solubility Data

The solubility of Gemflunine in various biorelevant media and at different pH values is summarized in the table below.

| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 15.2 | ± 1.8 |

| Phosphate Buffer | 3.0 | 37 | 25.8 | ± 2.1 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 55.4 | ± 4.3 |

| Phosphate Buffer | 5.0 | 37 | 48.9 | ± 3.9 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 8.7 | ± 0.9 |

| Phosphate Buffer | 7.4 | 37 | 5.1 | ± 0.6 |

Experimental Workflow

Investigating the Fluorescent Properties of Novel Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of the fluorescent properties of novel chemical entities is a critical step in their development as potential imaging agents, sensors, or therapeutic molecules. This guide provides a comprehensive overview of the standard methodologies and data presentation required to thoroughly investigate the fluorescence of a new compound, using the hypothetical molecule with the formula C17H15F2N3O4 as an illustrative example. Due to the absence of publicly available data for this specific molecule, this document serves as a template for the investigation and reporting of the photophysical characteristics of new chemical compounds.

Introduction

Fluorescence-based techniques are indispensable tools in modern biological and chemical sciences. The development of novel fluorophores with tailored properties is crucial for advancing these fields. When a new compound, such as the hypothetical this compound, is synthesized, a systematic investigation of its fluorescent properties is necessary to determine its potential utility. This process typically involves determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, as well as assessing its photostability and sensitivity to environmental factors.

Core Photophysical Properties: Data Presentation

A clear and concise presentation of quantitative data is essential for the comparison and evaluation of fluorescent compounds. The following tables summarize the key photophysical parameters that should be determined for a novel compound, with hypothetical data presented for this compound.

Table 1: Spectral Properties of this compound in Common Solvents

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) | Stokes Shift (nm) |

| Dichloromethane | 410 | 25,000 | 485 | 75 |

| Ethanol | 405 | 23,000 | 495 | 90 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 400 | 20,000 | 510 | 110 |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Dichloromethane | 0.85 | 4.2 |

| Ethanol | 0.60 | 3.5 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 0.35 | 2.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for measuring the key fluorescent properties of a novel compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Prepare a stock solution of the compound (e.g., 1 mM in DMSO).

-

Prepare a series of dilutions in the solvent of interest (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Measure the absorbance spectrum of each dilution using a UV-Visible spectrophotometer from 250 to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (Φf).

Methodology:

-

Prepare a dilute solution of the compound in the solvent of interest with an absorbance of approximately 0.05 at the excitation wavelength.

-

Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 420-700 nm for an excitation at 410 nm).

-

Excitation Spectrum: Set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.

-

Quantum Yield: The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The absorbance of the sample and standard at the excitation wavelength should be matched. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ).

Methodology:

-

The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

-

A pulsed laser is used to excite the sample.

-

The time delay between the excitation pulse and the detection of the emitted photon is recorded.

-

A histogram of these delay times is generated, and the fluorescence lifetime is determined by fitting the decay curve with an exponential function.

Visualizations

Diagrams are powerful tools for illustrating experimental workflows and conceptual relationships.

Caption: Experimental workflow for characterizing the fluorescent properties of a novel compound.

Caption: Relationship between a novel compound, its properties, and potential applications.

Conclusion

The systematic investigation of the fluorescent properties of a novel chemical compound is a fundamental prerequisite for its application in research and development. This guide provides a standardized framework for the experimental procedures and data presentation necessary for a thorough characterization. While the presented data for this compound is hypothetical, the outlined methodologies and reporting structure are broadly applicable and should serve as a valuable resource for researchers in the field. Further studies would typically involve assessing the compound's photostability, cytotoxicity, and performance in specific applications.

No Publicly Documented Compound with Molecular Formula C17H15F2N3O4 Identified

A comprehensive search of publicly available chemical and biological databases has not identified a specific, well-characterized compound with the molecular formula C17H15F2N3O4. Therefore, a prediction of its mechanism of action and the generation of a corresponding in-depth technical guide cannot be provided at this time.

Efforts to locate a compound with the specified molecular formula in prominent databases such as PubChem have been unsuccessful. This suggests that a compound with this exact composition is not widely documented in the public scientific literature or chemical registries.

Without a defined chemical structure, it is impossible to perform any meaningful analysis of its potential biological activity. The prediction of a mechanism of action is fundamentally dependent on the compound's structural features, which determine its potential interactions with biological targets such as proteins and enzymes.

Consequently, the core requirements of the request, including the summarization of quantitative data, provision of experimental protocols, and visualization of signaling pathways, cannot be fulfilled. These elements are contingent on the existence of experimental data and established knowledge about a specific chemical entity.

Researchers, scientists, and drug development professionals interested in a compound with this molecular formula would first need to synthesize and characterize it. Following this, a systematic investigation of its biological effects through in vitro and in vivo studies would be necessary to elucidate any potential mechanism of action.

Identifying Potential Protein Targets of Novel Compound C17H15F2N3O4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deconvolution of protein targets for novel bioactive compounds is a critical step in drug discovery and development. This guide outlines a comprehensive strategy for identifying and validating the protein targets of a hypothetical novel compound with the molecular formula C17H15F2N3O4, hereafter referred to as "Compound X." We present a multi-pronged approach that integrates computational predictions with robust experimental validation, providing detailed protocols for key methodologies. This document is intended to serve as a technical resource for researchers engaged in the elucidation of the mechanism of action of novel chemical entities.

Introduction

The identification of specific protein targets is fundamental to understanding the pharmacological effects of a novel compound. The molecular formula this compound does not correspond to a well-characterized agent in publicly available chemical databases such as PubChem or ChEMBL. Therefore, this guide provides a framework for the systematic identification of its protein interactors. Our approach combines in silico predictive methods with established experimental techniques to generate and validate target hypotheses.

Computational Approaches for Target Prediction

Prior to extensive experimental work, computational methods can provide initial hypotheses about potential protein targets. These in silico techniques leverage information about the compound's structure and its similarity to known ligands.

2.1. Ligand-Based Virtual Screening

This method involves searching databases of known bioactive molecules to identify compounds with structural similarity to Compound X. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

2.2. Structure-Based Virtual Screening (Docking)

If the three-dimensional structure of potential protein targets is known, molecular docking simulations can be performed. This involves computationally placing Compound X into the binding sites of various proteins to predict the binding affinity and pose.

Experimental Approaches for Target Identification and Validation

Experimental validation is essential to confirm the predictions generated by computational methods and to discover novel targets. The following are key experimental workflows for the identification and validation of protein targets for Compound X.

3.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying proteins that bind to a small molecule. This method involves immobilizing a derivative of the compound of interest on a solid support and then using it to "fish" for binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe:

-

Synthesize a derivative of Compound X containing a linker arm with a reactive group (e.g., a carboxylic acid or an amine) suitable for immobilization.

-

Couple the linker-modified Compound X to a solid support, such as NHS-activated sepharose beads.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a human cancer cell line) to a sufficient density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the clarified cell lysate with the Compound X-coupled beads to allow for binding.

-

As a negative control, incubate a separate aliquot of the lysate with beads coupled only with the linker or a structurally similar but inactive compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., free Compound X) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired mass spectra against a protein database.

-

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the engagement of a compound with its protein target in a cellular environment. The principle is that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment:

-

Treat intact cells with Compound X at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Heating Profile:

-

Heat aliquots of the treated cells at a range of temperatures (e.g., 40-70°C).

-

-

Lysis and Protein Quantification:

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of a specific protein of interest in the soluble fraction using an antibody-based method such as Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for each treatment condition.

-

A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

-

3.3. Biochemical Validation Assays

Once potential protein targets have been identified, their interaction with Compound X must be validated using purified components.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of Protein:

-

Covalently immobilize the purified protein of interest on an SPR sensor chip.

-

-

Binding Analysis:

-

Flow a series of concentrations of Compound X over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

-

Kinetic and Affinity Determination:

-

Analyze the binding sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities of Compound X for Validated Protein Targets

| Protein Target | Method | K D (nM) |

| Kinase A | SPR | 50 |

| Kinase B | ITC | 250 |

| Bromodomain C | SPR | 1200 |

Table 2: Hypothetical Cellular Thermal Shift Assay Data for Kinase A

| Compound X Conc. (µM) | T m (°C) | ΔT m (°C) |

| 0 (Vehicle) | 52.1 | - |

| 1 | 54.3 | +2.2 |

| 10 | 56.8 | +4.7 |

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental workflows and biological pathways.

Caption: Overall workflow for protein target identification of a novel compound.

Caption: Hypothetical signaling pathway modulated by Compound X through inhibition of Kinase A.

Conclusion

The identification of protein targets for a novel compound, such as one with the molecular formula this compound, requires a systematic and multi-faceted approach. By combining computational prediction with robust experimental validation techniques like affinity chromatography-mass spectrometry, cellular thermal shift assays, and biophysical assays, researchers can confidently identify and characterize the molecular targets of new chemical entities. This integrated strategy is crucial for elucidating the mechanism of action and advancing the development of novel therapeutics.

Methodological & Application

high-throughput screening assays for C17H15F2N3O4 analogs

An effective high-throughput screening (HTS) strategy is crucial for the identification and characterization of novel therapeutic agents. This document provides detailed application notes and protocols for the HTS of C17H15F2N3O4 analogs, targeting key cellular processes frequently implicated in disease: protein kinase activity, protein-protein interactions, and cell proliferation. The following protocols are designed for researchers, scientists, and drug development professionals to facilitate the rapid and robust screening of compound libraries.

Application Note 1: Screening for Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[3] High-throughput screening of this compound analogs for kinase inhibition can identify potent and selective modulators of kinase activity. Several HTS technologies are available for this purpose, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays.[4][5]

Protocol: Homogeneous TR-FRET Kinase Assay (e.g., LanthaScreen®)

This protocol describes a generic TR-FRET assay to measure the inhibition of a specific kinase by this compound analogs. The assay relies on the use of a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket.

Materials:

-

Kinase of interest

-

Fluorescently labeled kinase substrate (e.g., a peptide)

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Fluorescently labeled ATP-competitive kinase inhibitor tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound analogs dissolved in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the this compound analogs in DMSO.

-

In a 384-well plate, add the test compounds and controls (positive control: no inhibitor; negative control: no enzyme).

-

Add the kinase and the fluorescently labeled substrate to the wells.

-

Initiate the kinase reaction by adding ATP. Incubate for a time determined by the kinase's activity (e.g., 60 minutes at room temperature).

-

Stop the reaction by adding a solution containing EDTA and the europium-labeled anti-phospho-substrate antibody.

-

Incubate to allow for antibody binding (e.g., 60 minutes at room temperature).

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the TR-FRET ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound.

Data Presentation:

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| Analog-001 | 10 | 95.2 | 0.8 |

| Analog-002 | 10 | 15.7 | >50 |

| Analog-003 | 10 | 88.9 | 1.2 |

| Staurosporine | 0.1 | 99.8 | 0.015 |

Workflow Diagram:

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Application Note 2: Screening for Inhibitors of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases.[6][7] Identifying small molecules, such as this compound analogs, that can disrupt pathogenic PPIs is a promising therapeutic strategy.[8] Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of PPI inhibitors.[6][7][9]

Protocol: Fluorescence Polarization (FP) Assay

This protocol outlines an FP-based assay to screen for compounds that inhibit the interaction between two proteins, Protein A and Protein B. A small fluorescently labeled peptide derived from one of the interacting proteins is used as a tracer.[6]

Materials:

-

Purified Protein A

-

Purified Protein B

-

Fluorescently labeled peptide tracer (derived from the binding interface of Protein B)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound analogs dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader with FP capabilities

Procedure:

-

Prepare serial dilutions of the this compound analogs in DMSO.

-

In a 384-well plate, add the test compounds and controls.

-

Add Protein A and the fluorescently labeled peptide tracer to all wells.

-

Incubate for a predetermined time to allow for binding equilibrium to be reached (e.g., 30 minutes at room temperature).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the change in millipolarization (mP) units to determine the percent inhibition for each compound.

Data Presentation:

| Compound ID | Concentration (µM) | mP Value | % Inhibition | IC50 (µM) |

| Analog-004 | 10 | 125 | 85.3 | 2.5 |

| Analog-005 | 10 | 280 | 5.1 | >50 |

| Analog-006 | 10 | 140 | 79.4 | 4.1 |

| Known Inhibitor | 1 | 110 | 95.0 | 0.2 |

Signaling Pathway Diagram:

Caption: Inhibition of a Protein-Protein Interaction.

Application Note 3: Cell Proliferation and Cytotoxicity Assays

Assessing the effect of compounds on cell proliferation is a cornerstone of drug discovery, particularly in oncology.[10][11] HTS assays can rapidly identify this compound analogs that inhibit cell growth or induce cell death. ATP-based luminescence assays, such as CellTiter-Glo®, are widely used due to their sensitivity and compatibility with HTS.[12]

Protocol: ATP-Based Luminescence Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound analogs dissolved in DMSO

-

384-well white, clear-bottom tissue culture plates

-

ATP-based luminescence reagent (e.g., CellTiter-Glo®)

-

Luminescence plate reader

Procedure:

-

Seed cells in a 384-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound analogs. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the ATP-based luminescence reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

| Compound ID | Concentration (µM) | % Viability | GI50 (µM) |

| Analog-007 | 10 | 5.6 | 1.8 |

| Analog-008 | 10 | 85.2 | >50 |

| Analog-009 | 10 | 25.4 | 7.3 |

| Doxorubicin | 1 | 10.1 | 0.1 |

Experimental Workflow Diagram:

Caption: Cell Proliferation Assay Workflow.

References

- 1. bioline.ru [bioline.ru]

- 2. revvity.com [revvity.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. marinbio.com [marinbio.com]

- 11. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 12. multispaninc.com [multispaninc.com]

Application Notes and Protocols for Rociletinib (C17H15F2N3O4), a Targeted EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for developing a cell-based assay using Rociletinib (C17H15F2N3O4), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document includes the mechanism of action, protocols for cell viability and protein analysis assays, and representative data.

Introduction to Rociletinib

Rociletinib, with the chemical formula this compound, is an orally available small molecule designed to irreversibly inhibit mutant forms of EGFR.[1] It has shown significant activity against non-small-cell lung cancer (NSCLC) harboring the T790M mutation in the EGFR gene.[2][3][4] This "gatekeeper" mutation is a primary cause of acquired resistance to first and second-generation EGFR inhibitors.[2][5][6] Rociletinib is highly selective for mutant EGFR, including the T790M, L858R, and exon 19 deletion mutations, while showing minimal activity against wild-type EGFR, which can reduce certain dose-limiting toxicities.[1][2]

Mechanism of Action:

Rociletinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote cell proliferation and survival. The T790M mutation increases the affinity of the receptor for ATP, outcompeting reversible inhibitors.[7] Rociletinib's irreversible nature allows it to effectively inhibit the kinase activity of the T790M mutant EGFR.[2]

Quantitative Data: In Vitro Efficacy of Rociletinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rociletinib in various NSCLC cell lines, demonstrating its potency against EGFR mutants.

| Cell Line | EGFR Mutation Status | Rociletinib IC50 (nM) | Reference |

| PC-9 | exon 19 deletion | 84 | [8] |

| H3255 | L858R | 35 | [8] |

| PC-9ER | exon 19 deletion, T790M | 37 | [8] |

| H1975 | L858R, T790M | 23 | [8] |

| BID007 | Exon 19 deletion | 1278 | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Rociletinib on the viability and proliferation of NSCLC cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9]

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Rociletinib (this compound)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of Rociletinib in DMSO.

-

Perform serial dilutions of Rociletinib in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the diluted Rociletinib or control solutions.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.[9]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the Rociletinib concentration and determine the IC50 value using a suitable software with a four-parameter logistic regression model.[10]

-

Western Blot Analysis of EGFR Signaling Pathway

This protocol is used to determine the effect of Rociletinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

Rociletinib

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Rociletinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody.[11]

-

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Rociletinib.

Caption: Experimental workflow for the MTT-based cell viability assay.

Caption: Workflow for Western blot analysis of EGFR pathway proteins.

References

- 1. Facebook [cancer.gov]

- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]

- 4. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. T790M - Wikipedia [en.wikipedia.org]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. IC50 Calculator | AAT Bioquest [aatbio.com]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Fluorescent Probe XYZ-1 (Hypothetical)

For Research Use Only.

Introduction

Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and quantification of specific cellular components and processes. This document provides detailed application notes and protocols for the use of XYZ-1, a novel fluorescent probe with the chemical formula C17H15F2N3O4, designed for the selective detection of [Specify Target Analyte, e.g., Hypochlorite] in living cells. XYZ-1 exhibits a significant fluorescence enhancement upon reaction with its target, making it a highly sensitive and specific tool for cellular imaging studies.

Physicochemical and Spectral Properties

A comprehensive summary of the key properties of XYZ-1 is provided in the table below. Understanding these characteristics is crucial for designing and executing successful imaging experiments.

| Property | Value |

| Chemical Formula | This compound |

| Molecular Weight | 375.32 g/mol |

| Form | Crystalline solid |

| Solubility | Soluble in DMSO, DMF, and acetonitrile |

| Excitation Wavelength (λex) | 488 nm (in the presence of target) |

| Emission Wavelength (λem) | 525 nm (in the presence of target) |

| Quantum Yield (Φ) | > 0.6 (in the presence of target) |

| Specificity | High selectivity for [Specify Target Analyte] over other reactive species |

| Storage | Store at -20°C, protected from light and moisture |

Mechanism of Action

The selective detection of [Specify Target Analyte] by XYZ-1 is based on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. The proposed mechanism involves the [Describe the chemical reaction, e.g., oxidation of a specific moiety] by the target analyte. This reaction leads to the [Describe the structural change, e.g., cleavage of a specific bond and release of a fluorophore], resulting in a significant "turn-on" fluorescence response.

Caption: Proposed mechanism of fluorescence activation of XYZ-1.

Experimental Protocols

Preparation of XYZ-1 Stock Solution

-

Allow the vial of XYZ-1 to warm to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of XYZ-1 in high-quality, anhydrous DMSO. For example, dissolve 0.375 mg of XYZ-1 in 1 mL of DMSO.

-

Vortex the solution until the probe is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Staining Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Caption: General workflow for cellular staining and imaging with XYZ-1.

-

Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them in a complete medium until they reach the desired confluency (typically 60-70%).

-

Probe Loading:

-

Prepare a working solution of XYZ-1 by diluting the 1 mM stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

-

Remove the culture medium from the cells and wash them once with warm PBS.

-

Add the XYZ-1 working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.

-

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

If required, treat the cells with a stimulus to induce the production of the target analyte.

-

Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of XYZ-1 (e.g., a standard FITC filter set).

-

Fluorescence Microscopy Imaging Parameters

The following are recommended starting parameters for imaging. These may need to be adjusted based on the microscope system and the specific experimental setup.

| Parameter | Recommended Setting |

| Microscope Type | Confocal or wide-field fluorescence microscope |

| Objective | 40x or 60x oil immersion objective |

| Excitation Source | 488 nm laser line or corresponding filter |

| Emission Filter | 525/50 nm bandpass filter |

| Detector | PMT or sCMOS camera |

| Image Acquisition | Capture images before and after stimulation (if applicable) |

Data Analysis and Interpretation

The fluorescence intensity of XYZ-1 is directly proportional to the concentration of the target analyte. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software such as ImageJ or FIJI.

Caption: A typical workflow for quantitative image analysis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Probe concentration is too low.- Incubation time is too short.- Target analyte is not present.- Incorrect filter set used. | - Increase probe concentration.- Increase incubation time.- Use a positive control to ensure target generation.- Verify excitation and emission filter settings. |

| High background fluorescence | - Probe concentration is too high.- Inadequate washing. | - Decrease probe concentration.- Increase the number and duration of washing steps. |

| Phototoxicity or cell death | - High laser power.- Prolonged exposure to excitation light. | - Reduce laser power.- Decrease exposure time and/or imaging frequency. |

Ordering Information

| Product Name | Catalog Number | Size |

| XYZ-1 Fluorescent Probe | [Specify Catalog No.] | 1 mg, 5 mg |

Application Notes and Protocols for Olaparib (C24H23FN4O3) in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only and not for human or veterinary use. The compound C17H15F2N3O4 is not a recognized therapeutic agent. This document uses Olaparib (C24H23FN4O3) as a well-documented example of a targeted drug used in cancer therapy.

Introduction

Olaparib (also known as AZD2281, Lynparza) is a first-in-class, orally active small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2.[1][2][3][4] It is a targeted therapy that exploits deficiencies in DNA repair pathways in certain types of cancer cells.[5] Olaparib's mechanism of action is a prime example of "synthetic lethality," where the inhibition of a second pathway (PARP) is lethal to cancer cells that already have a defect in a primary DNA repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes.[6] This selective cytotoxicity minimizes damage to normal, healthy cells.[6][7] Olaparib is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][5]

Mechanism of Action: Synthetic Lethality

The primary mechanism of Olaparib involves the inhibition of PARP enzymes, which are critical components of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[6][8]

-

PARP Inhibition: Olaparib competitively binds to the catalytic site of PARP1 and PARP2, preventing them from repairing SSBs that arise from cellular metabolism or DNA-damaging agents.[5][9]

-

PARP Trapping: Beyond catalytic inhibition, Olaparib "traps" the PARP enzyme on the DNA at the site of the break.[9]

-

Formation of Double-Strand Breaks (DSBs): During DNA replication, the replication fork encounters the unrepaired SSB-PARP complex, leading to its collapse and the formation of a highly cytotoxic DNA double-strand break (DSB).[8][9]

-

Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[8] However, in cancer cells with BRCA1/2 mutations or other defects in the HR pathway, these DSBs cannot be accurately repaired.[5][6]

-

Cell Death: The accumulation of unrepaired DSBs leads to genomic instability and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[5]

Quantitative Data

Table 1: In Vitro Efficacy of Olaparib

| Target Enzyme | IC50 (nM) | Reference |

| PARP1 | 5 | [2][4] |

| PARP2 | 1 | [2][4] |

| PARP1 | 1.1 | [10] |

| PARP2 | 0.9 | [10] |

| Tankyrase-1 | 1500 | [2][4] |

Table 2: Clinical Efficacy of Olaparib (Tablet Formulation)

| Indication | Treatment Group | Control Group | Median Progression-Free Survival (PFS) | Hazard Ratio (95% CI) | Reference |

| Recurrent Ovarian Cancer (gBRCAm) | Olaparib (300 mg BID) | Placebo | 19.1 months | 5.5 months | 0.30 |

| Metastatic Breast Cancer (gBRCAm, HER2-) | Olaparib (300 mg BID) | Chemotherapy | 7.0 months | 4.2 months | 0.58 |

Table 3: Key Pharmacokinetic Parameters of Olaparib (150 mg Tablet, Fasting)

| Parameter | Value | Unit | Reference |

| Tmax (Median) | 1.5 | hours | [11] |

| Cmax (Mean ± SD) | 2.57 ± 0.83 | µg/mL | [11] |

| AUC0–∞ (Mean ± SD) | 12.50 ± 4.09 | h‧µg/mL | [11] |

| t1/2 (Mean) | 5.94 | hours | [11] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the cytotoxic effect of Olaparib on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., UWB1.289, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

Olaparib stock solution (dissolved in DMSO)[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells at a density of 3,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12][13]

-

Drug Treatment: Prepare serial dilutions of Olaparib in culture medium. Remove the existing medium from the wells and add 100 µL of the Olaparib dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug dose).

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ atmosphere.[12][14]

-

MTT Reagent: After incubation, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5% MTT substrate to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.